molecular formula C23H17NOS B494424 N,4,5-triphenyl-3-thiophenecarboxamide

N,4,5-triphenyl-3-thiophenecarboxamide

Cat. No.: B494424
M. Wt: 355.5g/mol
InChI Key: ZMUCBEWSJPNQQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,4,5-Triphenyl-3-thiophenecarboxamide is a thiophene-based carboxamide derivative characterized by a central thiophene ring substituted at the 3-position with a carboxamide group and phenyl groups at the 4- and 5-positions. The structural rigidity imparted by the phenyl substituents enhances its stability and modulates interactions with biological targets, such as enzymes or microbial cell membranes .

Properties

Molecular Formula

C23H17NOS

Molecular Weight

355.5g/mol

IUPAC Name

N,4,5-triphenylthiophene-3-carboxamide

InChI

InChI=1S/C23H17NOS/c25-23(24-19-14-8-3-9-15-19)20-16-26-22(18-12-6-2-7-13-18)21(20)17-10-4-1-5-11-17/h1-16H,(H,24,25)

InChI Key

ZMUCBEWSJPNQQT-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=C(SC=C2C(=O)NC3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)C2=C(SC=C2C(=O)NC3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The activity of thiophenecarboxamide derivatives is highly dependent on substituent patterns. Below is a comparative analysis of key analogs:

Compound Substituents Key Structural Features Reported Activities
N,4,5-Triphenyl-3-thiophenecarboxamide (Target) Phenyl groups at 4,5-positions; carboxamide at 3-position High lipophilicity due to three phenyl groups; potential for π-π stacking interactions Inferred antimicrobial activity (based on analogs)
Compound I 4-Methoxyphenyl-methyleneamino group; 3-methylphenyl carboxamide Methoxy group enhances solubility; methylphenyl modulates steric effects Antibacterial, antifungal (against Candida albicans and E. coli)
Compound II 4-Methylphenyl-methyleneamino group; 4-methylphenyl carboxamide Methyl groups increase hydrophobicity; may improve membrane penetration Higher antifungal activity than Compound I
N-(4-Acetylphenyl)-4,5-dimethylthiophene-3-carboxamide Acetylphenyl group; dimethyl substitution on thiophene Acetyl group introduces polarity; dimethyl substitution reduces ring flexibility Potential medicinal use (exact activity unspecified; marketed for research applications)
Thieno[2,3-b]pyridine-2-carboxamide Fused pyridine-thiophene core; triamino and phenyl groups Extended aromatic system enhances binding to biological targets (e.g., enzymes) Anti-inflammatory, antimicrobial, antiviral

Physicochemical Properties

  • Thermodynamic Stability: Fused-ring systems (e.g., thienopyridines) exhibit greater conformational rigidity, which may enhance binding affinity but reduce synthetic accessibility .

Research Findings and Implications

  • Structure-Activity Relationship (SAR) : Substituents at the carboxamide and thiophene positions critically determine biological activity. For instance, replacing phenyl with acetylphenyl (as in ) alters electronic properties, while fused rings (as in ) expand target selectivity.
  • Unanswered Questions : The exact mechanism of action of this compound remains unclear. Comparative studies with Compounds I and II suggest that in vitro assays against Gram-positive/negative bacteria and fungi are warranted .

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